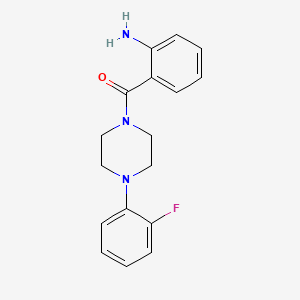

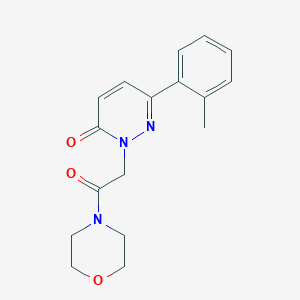

![molecular formula C15H16O4 B2845877 5-[(2,3,5-Trimethylphenoxy)methyl]furan-2-carboxylic acid CAS No. 860790-42-7](/img/structure/B2845877.png)

5-[(2,3,5-Trimethylphenoxy)methyl]furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furanic compounds, including 5-[(2,3,5-Trimethylphenoxy)methyl]furan-2-carboxylic acid, is an important branch of green and sustainable chemistry . The synthesis of these compounds often starts with naturally occurring carbohydrates, resulting in bio-derived furanics . Various methods for the synthesis of chiral furans have been reported, such as the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .Scientific Research Applications

Oxidation and Reduction Studies

Furan compounds, including derivatives of furan carboxylic acids, have been studied for their chemical properties, such as oxidation and reduction reactions. For example, the oxidation and reduction behaviors of 5-hydroxy-2-methylnaphtho[1,2-b]furan have been explored, highlighting the chemical reactivity of furan derivatives in producing ortho-quinone and other reduced forms (Cameron & Hildyard, 1967).

Synthesis of Anilines via Diels−Alder Reaction

The Diels−Alder reaction of 2-amino-substituted furans, including furancarboxylic acid derivatives, demonstrates a method for preparing substituted anilines. This approach is significant for synthesizing polysubstituted anilines with high regioselectivity, beneficial in pharmaceutical and material science applications (Padwa et al., 1997).

Enzymatic Oxidation to Produce Biobased Polymers

Furan-2,5-dicarboxylic acid (FDCA) is a critical biobased platform chemical for polymer production, synthesized via the oxidation of related furan compounds like 5-hydroxymethylfurfural. Enzymatic oxidation offers a sustainable route to produce FDCA, highlighting the application of furan derivatives in developing biodegradable polymers (Dijkman et al., 2014).

Controlled Synthesis for Pharmaceutical and Polymer Industries

Furan carboxylic acids serve as biobased building blocks in pharmaceuticals and polymers. Research on dual-enzyme cascade systems for the synthesis of furan carboxylic acids, including 5-formyl-2-furancarboxylic acid (FFCA) and FDCA from 5-hydroxymethylfurfural, underscores their importance in creating high-value chemical products (Jia et al., 2019).

Antimicrobial and Anti-Tobacco Mosaic Virus Activities

Furan-2-carboxylic acid derivatives extracted from natural sources, such as the roots and leaves of Nicotiana tabacum, have demonstrated bioactivities, including anti-tobacco mosaic virus and antimicrobial effects. These findings suggest the potential use of furan carboxylic acids in agriculture and medicine to protect plants and combat pathogens (Wu et al., 2018).

properties

IUPAC Name |

5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9-6-10(2)11(3)14(7-9)18-8-12-4-5-13(19-12)15(16)17/h4-7H,8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTSREUCCLNRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC2=CC=C(O2)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,3,5-Trimethylphenoxy)methyl]furan-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2845801.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2845802.png)

![Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B2845803.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2845804.png)

![4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2845805.png)

![4-[4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2845812.png)

![N-(4-methoxyphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2845813.png)